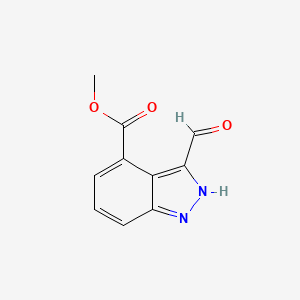

Methyl 3-formyl-1H-indazole-4-carboxylate

Vue d'ensemble

Description

Methyl 3-formyl-1H-indazole-4-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a pyrrole ring fused to a benzene ring. The specific structure of this compound includes a formyl group at the third position and a carboxylate ester at the fourth position of the indazole ring.

Synthesis Analysis

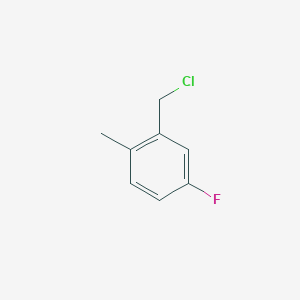

The synthesis of indazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methyl 1H-indazole-3-carboxylate, a related compound, involves nucleophilic substitution of the indazole N-H hydrogen with a bromomethyl group, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . Another related compound, methyl 1H-1,2,4-triazole-3-carboxylate, is synthesized from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde, followed by oxidation and esterification . These methods may provide insights into potential synthetic routes for this compound, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused ring system. The indazole ring system can exhibit different tautomeric forms and may participate in hydrogen bonding, as observed in the crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid . The formyl and carboxylate groups in this compound would contribute to its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . The formyl group in this compound is a reactive functional group that can participate in further chemical transformations, such as condensation reactions or Vilsmeier-Haack formylation, as seen in the synthesis of 3-formylindole-7-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as the formyl group, can affect the compound's reactivity and physical properties. The spectroscopic properties, such as UV-vis spectra and NMR, are essential for characterizing these compounds, as seen in the computational study of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate . The solubility, melting point, and stability of this compound would be determined by its molecular structure, but specific data on these properties are not provided in the papers.

Applications De Recherche Scientifique

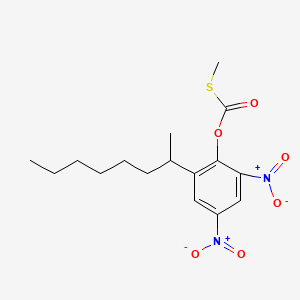

Synthesis of Heteroaromatic Systems

Methyl 3-formyl-1H-indazole-4-carboxylate is utilized in the synthesis of complex heteroaromatic systems. For instance, it plays a role in the preparation of tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene. This process involves the synthesis of derivatives like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, demonstrating the compound's utility in creating intricate chemical structures (Starosotnikov et al., 2002).

Chemical Functionalization

This compound is also involved in chemodivergent functionalization processes. It is used in the C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This method produces a range of formylated indazoles and carboxylic acid esters of indazole derivatives, highlighting its role in diverse chemical functionalization techniques (Bhattacharjee et al., 2021).

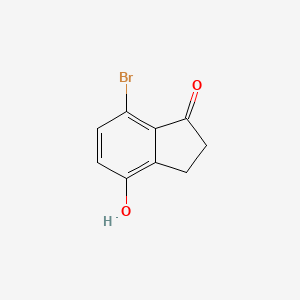

Supramolecular Structure Studies

This compound contributes to understanding the supramolecular structures of NH-indazoles. Research on fluorinated NH-indazoles, including variants of this compound, helps in studying their crystal structures and the effects of substituting hydrogen atoms with fluorine. Such studies aid in comprehending the complex interactions and behaviors of these molecules (Teichert et al., 2007).

Photoreactions in Indazole Derivatives

Research indicates that this compound is involved in photoreactions. The UV irradiation of certain substituted indazoles leads to the formation of corresponding 3-formyl derivatives, demonstrating the role of this compound in photooxidation processes. This property is significant for understanding the photochemical behaviors of indazole derivatives (Land & Frasca, 1970).

ConclusionThe scientific research applications of this compound are diverse, encompassing the synthesis of complex heteroaromatic systems, chemical functionalization, supramolecular structure studies, and photoreactions

Scientific Research Applications of this compound

Synthesis of Heteroaromatic Systems

This compound plays a critical role in the synthesis of complex heteroaromatic systems. It's used in preparing tricyclic systems like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, showcasing its utility in the creation of sophisticated chemical structures (Starosotnikov, Vinogradov, & Shevelev, 2002).

Catalytic Applications

This compound is instrumental in catalytic processes like C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This demonstrates its versatility in chemical synthesis, particularly in producing formylated indazoles and related esters (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

X-ray Crystallography and Supramolecular Studies

The compound is used in studying the supramolecular structures of NH-indazoles. X-ray crystallography has elucidated the structures of related NH-indazoles, contributing to our understanding of molecular interactions and behaviors in these compounds (Teichert et al., 2007).

Photoreactions

This compound is involved in photoreactions, particularly in the formation of 3-formyl derivatives upon UV irradiation of substituted indazoles. This highlights its role in photochemical reactions and the potential for developing new photochemical synthesis methods (Land & Frasca, 1970).

Orientations Futures

Indazole derivatives, including Methyl 3-formyl-1H-indazole-4-carboxylate, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

Mécanisme D'action

Target of Action

Methyl 3-formyl-1H-indazole-4-carboxylate is a complex compound with potential interactions with various targets. Indazole derivatives have been reported to interact with kinases such as CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and sgk . This interaction can lead to changes in cell cycle progression and DNA damage response .

Biochemical Pathways

Given its potential interaction with chk1, chk2, and sgk kinases , it may affect pathways related to cell cycle regulation and DNA damage response.

Result of Action

Given its potential interaction with chk1, chk2, and sgk kinases , it may influence cell cycle progression and DNA damage response.

Propriétés

IUPAC Name |

methyl 3-formyl-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBSKNBUJHKNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609763 | |

| Record name | Methyl 3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433728-79-1 | |

| Record name | Methyl 3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

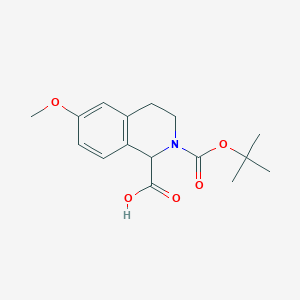

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)